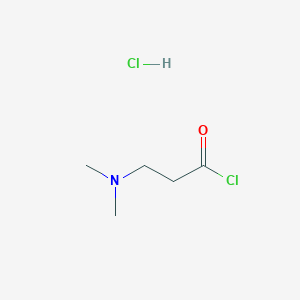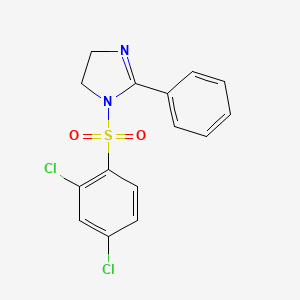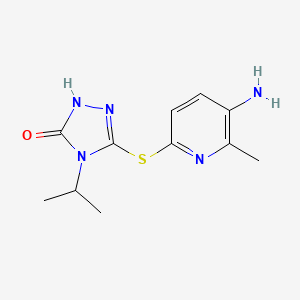
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene, also known as CF3-Ph-S-CH2-Cl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the aryl chlorides family and is widely used in the field of organic chemistry for the synthesis of various compounds. In
Wirkmechanismus
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene inhibits PTP1B by binding to the active site of the enzyme and preventing its dephosphorylation activity. This results in increased insulin sensitivity and glucose uptake in the liver, muscle, and adipose tissue. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
In animal studies, 1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene has been shown to improve glucose tolerance and insulin sensitivity. This compound has also been shown to reduce body weight and improve lipid metabolism in obese mice. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene is a potent inhibitor of PTP1B and has potential therapeutic applications in the treatment of diabetes and other metabolic disorders. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Additionally, the toxicity of this compound has not been extensively studied, and further research is needed to determine its safety profile.
Zukünftige Richtungen
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene has potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Future research should focus on improving the solubility and stability of this compound to enhance its efficacy in vivo. Additionally, the toxicity and safety profile of this compound should be further studied to ensure its safety for human use. Further research should also explore the potential of this compound as an anticancer agent and its mechanism of action in cancer cells.
Synthesemethoden
The synthesis of 1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene involves the reaction of 1-chloro-4-iodobenzene with 3,3,3-trifluoropropylthiol in the presence of a palladium catalyst. This reaction is carried out under an inert atmosphere and at high temperatures. The yield of this reaction is typically high, and the purity of the compound can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling. PTP1B inhibitors have been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Therefore, 1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Eigenschaften
IUPAC Name |
1-chloro-4-(3,3,3-trifluoropropylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3S/c10-7-1-3-8(4-2-7)14-6-5-9(11,12)13/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQJIJFCUDHWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(3,3,3-trifluoro-propylsulfanyl)-benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2895258.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-cyanophenyl)acetamide](/img/structure/B2895264.png)
![[5-(2-Methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2895265.png)
![N-[1-(6-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2895267.png)

![8-((4-Chlorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895269.png)
![4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2895270.png)




